Ginsenosido Rh4

Descripción general

Descripción

El Ginsenosido Rh4 es un compuesto sapónico poco común derivado de la raíz de Panax ginseng, una hierba medicinal tradicional ampliamente utilizada en los países del este de Asia. Los ginsenósidos son los principales componentes bioactivos del ginseng, y el this compound ha atraído una atención significativa debido a sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, anticancerígenos y hepatoprotectores .

Aplicaciones Científicas De Investigación

Química:

- Utilizado como precursor para sintetizar otros ginsenósidos bioactivos.

- Employed in studying the structure-activity relationship of saponins.

Biología:

- Investigado por su papel en la modulación de la microbiota intestinal y sus metabolitos, como los ácidos biliares y los ácidos grasos de cadena corta .

- Studied for its effects on cellular processes like apoptosis and autophagy.

Medicina:

- Demostró efectos antiinflamatorios al inhibir la producción de citocinas y enzimas proinflamatorias .

- Exhibió propiedades anticancerígenas al inducir la apoptosis e inhibir la metástasis en varias líneas celulares cancerosas .

- Se ha demostrado que mejora el metabolismo lipídico hepático y reduce la inflamación en modelos de enfermedad hepática grasa no alcohólica .

Industria:

- Posible uso en el desarrollo de alimentos funcionales y suplementos dietéticos destinados a mejorar la salud hepática y reducir la inflamación.

Mecanismo De Acción

El Ginsenosido Rh4 ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Acción antiinflamatoria: Inhibe las vías de señalización NF-κB y STAT3, reduciendo la producción de citocinas proinflamatorias como TNF-α, IL-6 e IL-1β.

Acción anticancerígena: Modula las vías de señalización JAK-STAT, TNF y PI3K-Akt, lo que lleva a la inhibición de la proliferación de células cancerosas y la inducción de la apoptosis.

Acción hepatoprotectora: Se dirige a la vía de señalización del receptor X farnesoide (FXR), modulando el metabolismo lipídico hepático y reduciendo la inflamación.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Ginsenoside Rh4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, Ginsenoside Rh4 has been found to significantly inhibit the TLR4-MyD88-MAPK signaling pathway . This interaction plays a crucial role in alleviating antibiotic-induced intestinal inflammation .

Cellular Effects

Ginsenoside Rh4 has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, Ginsenoside Rh4 has been shown to restrict the viability and Ki67 expression in hepatocellular carcinoma (HCC) cells exposed to lipopolysaccharide (LPS) . It also reduces the elevated migration and invasion of HCC cells triggered by LPS .

Molecular Mechanism

Ginsenoside Rh4 exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, Ginsenoside Rh4 has been found to target HDAC4/IL-6/STAT3 signaling, thereby suppressing inflammation-related HCC progression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Ginsenoside Rh4 has shown to greatly improve the pathological phenotype, gut barrier disruption, and intestinal inflammation in mice that had been antibiotic-induced . It also has been observed to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Ginsenoside Rh4 vary with different dosages in animal models. For instance, Rh4 has been shown to improve the learning ability of Alzheimer’s disease mice, reduce hippocampal neuronal apoptosis and Aβ deposition, and regulate AD-related pathways such as the tricarboxylic acid cycle and the sphingolipid metabolism .

Metabolic Pathways

Ginsenoside Rh4 is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, Ginsenoside Rh4 has been found to restore bile acid metabolism through the FXR signaling pathway and reduce hepatic lipid metabolism as well as inflammatory infiltration .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Ginsenosido Rh4 se puede sintetizar mediante la transformación ácida de otros ginsenósidos. Por ejemplo, a partir de 100 mg de Ginsenosido Rh1, se pueden producir 18,7 mg de this compound tratándolo con ácido fórmico a 120 °C durante 4 horas . Este método implica la hidrólisis de enlaces glucosídicos, lo que lleva a la formación del compuesto deseado.

Métodos de producción industrial: La producción industrial de this compound a menudo implica biotransformación utilizando cultivos microbianos. Los métodos de transformación enzimática utilizan glucosidasas específicas para hidrolizar los grupos glico de la cadena lateral de los ginsenósidos, lo que da como resultado la producción de ginsenósidos raros como Rh4 . Este enfoque es ventajoso debido a su eficiencia y especificidad.

Análisis De Reacciones Químicas

Tipos de reacciones: El Ginsenosido Rh4 se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución. Estas reacciones son cruciales para modificar su estructura y mejorar su bioactividad.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno y el permanganato de potasio para introducir grupos funcionales que contienen oxígeno en la molécula.

Reducción: Los agentes reductores como el borohidruro de sodio se emplean para reducir los grupos carbonilo a grupos hidroxilo.

Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como iones hidróxido o aminas para reemplazar grupos funcionales específicos.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y oxidados de this compound, que pueden exhibir propiedades farmacológicas mejoradas .

Comparación Con Compuestos Similares

El Ginsenosido Rh4 es único entre los ginsenósidos debido a sus propiedades farmacológicas y estructura molecular específicas. Los compuestos similares incluyen:

Ginsenosido Rh1: Comparte una estructura similar pero difiere en su enlace glucosídico, lo que lleva a bioactividades distintas.

Ginsenosido Rh2: Conocido por sus propiedades anticancerígenas, pero tiene una fracción de azúcar diferente en comparación con Rh4.

Ginsenosido Rg3: Exhibe fuertes efectos anticancerígenos pero difiere en su patrón de hidroxilación.

Estos compuestos, aunque similares en estructura, exhiben perfiles farmacológicos únicos, destacando la singularidad del this compound .

Propiedades

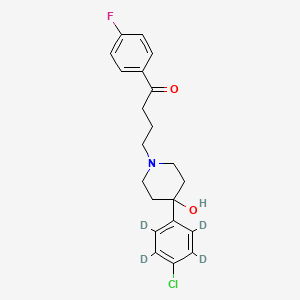

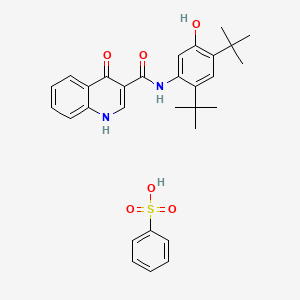

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/b20-11+/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTXYFOXQFKYRP-TXRYYSRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317113 | |

| Record name | Ginsenoside Rh4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174721-08-5 | |

| Record name | Ginsenoside Rh4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174721-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What cellular processes does ginsenoside Rh4 influence in cancer cells?

A1: Ginsenoside Rh4 has demonstrated anti-proliferative effects in various cancer cell lines. Research indicates that it can inhibit cell proliferation, induce apoptosis (programmed cell death), promote cell cycle arrest, and enhance sensitivity to ferroptosis (an iron-dependent form of cell death) [, , , , ]. It has also been shown to suppress metastasis by inhibiting epithelial-mesenchymal transition (EMT) [, ].

Q2: How does ginsenoside Rh4 exert its anti-tumor effects?

A2: Studies suggest that ginsenoside Rh4 can modulate various signaling pathways involved in tumor development and progression. These include:

- JAK2/STAT3 signaling: By inhibiting this pathway, ginsenoside Rh4 can suppress EMT and metastasis in lung adenocarcinoma [].

- Wnt/β-catenin signaling: Ginsenoside Rh4 can target this pathway to suppress metastasis and the expression of c-Myc, a transcription factor involved in cancer, in esophageal squamous cell carcinoma [].

- SIX1-dependent TGF-β/Smad2/3 signaling: By targeting this pathway, ginsenoside Rh4 can suppress metastasis in gastric cancer [].

- NRF2 pathway: Inhibition of the NRF2 pathway by ginsenoside Rh4 can sensitize renal cell carcinoma cells to ferroptosis [].

Q3: Beyond cancer, what other therapeutic applications are being explored for ginsenoside Rh4?

A3: Research suggests that ginsenoside Rh4 may hold promise in addressing other conditions, including:

- Idiopathic pulmonary fibrosis (IPF): Ginsenoside Rh4 has shown potential in alleviating IPF by enhancing the CXCL9–CXCR3 axis and inhibiting the coagulation cascade signaling pathway [].

- Ethanol-induced gastric mucosal injury: Ginsenoside Rh4 exhibits gastroprotective effects by inhibiting the MAPK/NF-κB signaling pathway, mitigating inflammation, and reducing oxidative stress [].

- Antibiotic-induced intestinal inflammation: Ginsenoside Rh4 may alleviate intestinal inflammation by regulating the TLR4-MyD88-MAPK pathway and modulating the gut microbiota composition [].

- Non-alcoholic fatty liver disease (NAFLD): Research indicates that ginsenoside Rh4 may improve hepatic lipid metabolism and inflammation in NAFLD models by targeting the gut-liver axis and modulating the FXR signaling pathway [].

- Amyloid β plaque and tau hyperphosphorylation: Ginsenoside Rh4 has been shown to alleviate these hallmarks of Alzheimer’s disease by regulating neuroinflammation and the glycogen synthase kinase 3β signaling pathway [].

- Anemia: Ginsenoside Rh4 displays potential in treating anemia, potentially by promoting extramedullary hematopoiesis [].

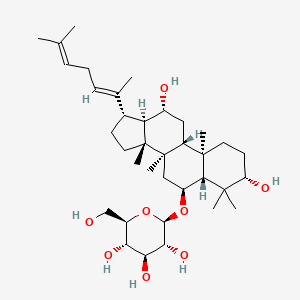

Q4: What is the chemical structure of ginsenoside Rh4?

A4: Ginsenoside Rh4 is a dammarane-type glycoside. Its chemical structure consists of a dammarane skeleton with a glucose molecule attached at the C-6 position. The double bond at C-20(22) has been characterized as (E) based on NOESY experiments [].

Q5: What is the molecular formula and weight of ginsenoside Rh4?

A5: The molecular formula of ginsenoside Rh4 is C36H60O9, and its molecular weight is 620.84 g/mol.

Q6: What analytical techniques are commonly employed to study ginsenoside Rh4?

A6: Various analytical methods are used to characterize, quantify, and monitor ginsenoside Rh4, including:

- High-performance liquid chromatography (HPLC): This technique is frequently used to separate and quantify ginsenoside Rh4 in complex mixtures [, ].

- Liquid chromatography-mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for quantifying ginsenoside Rh4 in biological samples [].

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed structural information about ginsenoside Rh4, including the configuration of its double bonds [, ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-AMINOBENZOIC ACID, [RING-14C(U)]](/img/new.no-structure.jpg)